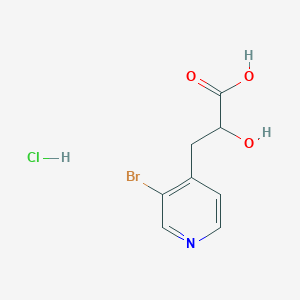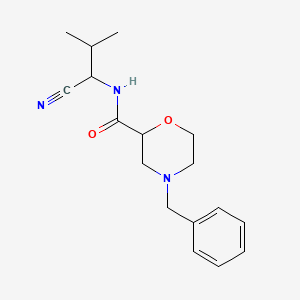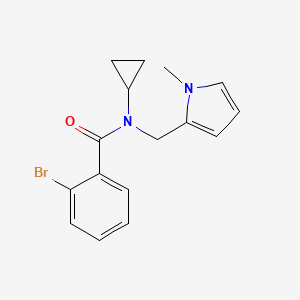
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, also known as 5-Cl-MTP, is a synthetic compound that can be used in various scientific research applications. It is an important intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
Research has demonstrated the utility of related pyrazolecarbaldehydes in synthesizing reduced 3,4'-bipyrazoles through reactions with phenols and acetophenones, leading to the formation of chalcones and subsequent cyclocondensation reactions. These compounds have been fully characterized, revealing intricate supramolecular assemblies and potential for further chemical modifications (Kiran Kumar et al., 2019).
Antimicrobial Applications
A series of pyrazole derivatives, synthesized using a Vilsmeier–Haack formylation approach, exhibited broad-spectrum antimicrobial activities. This study highlights the potential of such compounds in addressing microbial resistance, providing a foundation for further exploration in antimicrobial therapy (Bhat et al., 2016).
Catalytic and Chemical Transformations
Pyrazolecarbaldehydes have served as key intermediates in catalytic syntheses, such as Sonogashira-type reactions, leading to the development of pyrazolo[4,3-c]pyridines. These transformations underscore the versatility of such compounds in constructing complex heterocyclic structures, which are pivotal in medicinal chemistry and material science (Palka et al., 2014).
Development of Bioactive Molecules
The chemical scaffold of pyrazolecarbaldehydes has been instrumental in the design and synthesis of novel chalcone derivatives with potential antimicrobial, antioxidant, and anticancer properties. Such studies are crucial for the discovery of new therapeutic agents and highlight the significant role of pyrazolecarbaldehydes in drug development (Prabakaran et al., 2021).
Molecular Docking and In Silico Studies
In addition to synthetic applications, pyrazolecarbaldehydes have been the subject of in silico molecular docking studies to evaluate their binding affinities towards specific enzymes, contributing to the understanding of their mechanism of action at the molecular level. This computational approach complements experimental studies and aids in the rational design of more potent and selective compounds (Bhat et al., 2016).
Propriétés
IUPAC Name |
5-(4-chlorophenoxy)-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O2/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQFYYVRBOEOJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,6-dichloro-N-[2-(4-methyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2806452.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopentyl]-5-(dithiolan-3-yl)pentanamide](/img/structure/B2806453.png)


![2-methyl-6-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2806458.png)


![(2-Methylphenyl)-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone](/img/structure/B2806465.png)
![3-[(3-chlorobenzyl)sulfanyl]-5-(2-thienyl)-4H-1,2,4-triazol-4-ylamine](/img/structure/B2806468.png)
![2-Methyl-5-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2806469.png)

![3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2806472.png)

